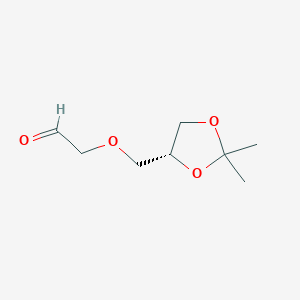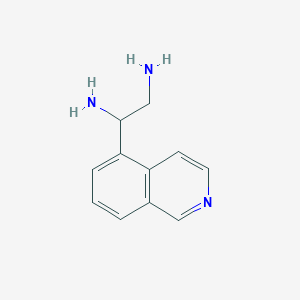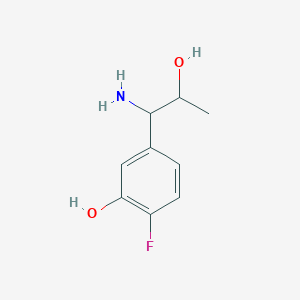
2,2-Dihydroxy-1-(2-methoxyphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dihydroxy-1-(2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H10O4 It is a derivative of acetophenone and is characterized by the presence of two hydroxyl groups and a methoxy group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,2-Dihydroxy-1-(2-methoxyphenyl)ethan-1-one involves the reaction of o-methoxyphenylacetic acid with resorcinol in the presence of boron trifluoride etherate under argon. The reaction is typically carried out on a water bath for about 1 hour, yielding the desired product with a high yield of 98% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of boron trifluoride etherate as a catalyst and the reaction conditions described above can be adapted for larger-scale production.
化学反応の分析
Types of Reactions
2,2-Dihydroxy-1-(2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
2,2-Dihydroxy-1-(2-methoxyphenyl)ethan-1-one has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dihydroxy-1-(2-methoxyphenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological and chemical properties.
類似化合物との比較
Similar Compounds
2-Hydroxy-4-methoxyacetophenone: Similar in structure but lacks the second hydroxyl group.
2,6-Dihydroxy-4-methoxyacetophenone: Contains an additional hydroxyl group compared to 2,2-Dihydroxy-1-(2-methoxyphenyl)ethan-1-one.
1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethan-1-one: A more complex structure with additional functional groups.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C9H10O4 |
|---|---|
分子量 |
182.17 g/mol |
IUPAC名 |
2,2-dihydroxy-1-(2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10O4/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,9,11-12H,1H3 |
InChIキー |
QNLYKMNDYXXHCT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(=O)C(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


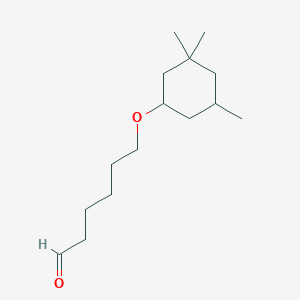
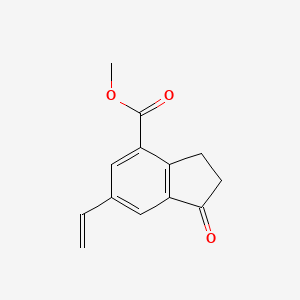
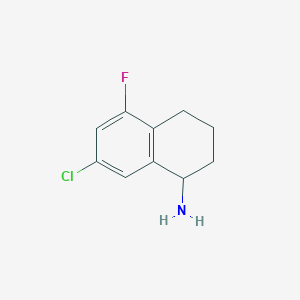
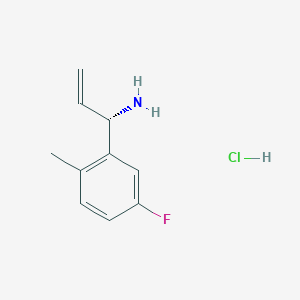
![(3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-OL hcl](/img/structure/B13053707.png)

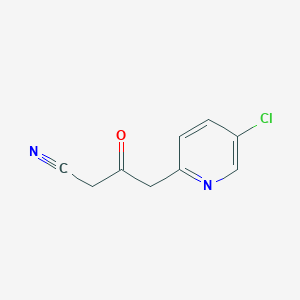
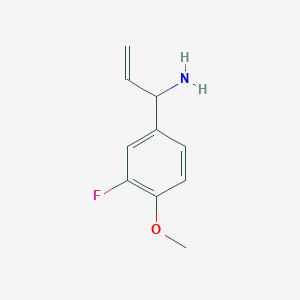
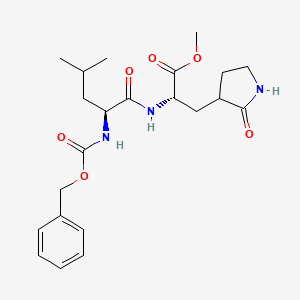
![Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13053718.png)
